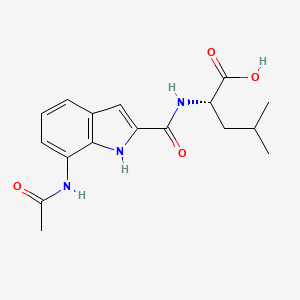

(S)-2-(7-Acetamido-1H-indole-2-carboxamido)-4-methylpentanoic acid

Description

(S)-2-(7-Acetamido-1H-indole-2-carboxamido)-4-methylpentanoic acid (CAS: 2682097-60-3) is a chiral compound featuring a 4-methylpentanoic acid backbone conjugated to a substituted indole moiety. The indole core is functionalized with an acetamido group at the 7-position and a carboxamido group at the 2-position, with the stereochemistry at the chiral center designated as S-configuration . This compound is listed in chemical catalogs as a research-grade product (97% purity) and is typically used in pharmaceutical and biochemical studies, though its specific biological activities remain undetailed in the provided evidence .

Properties

IUPAC Name |

(2S)-2-[(7-acetamido-1H-indole-2-carbonyl)amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O4/c1-9(2)7-14(17(23)24)20-16(22)13-8-11-5-4-6-12(15(11)19-13)18-10(3)21/h4-6,8-9,14,19H,7H2,1-3H3,(H,18,21)(H,20,22)(H,23,24)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUXRRWJFRZBYOS-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC2=C(N1)C(=CC=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC2=C(N1)C(=CC=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Indole Core Formation via Cyclization

Adapting the method from CN103420895A, the indole skeleton is constructed using a substituted aniline precursor. Modifications are necessary to achieve the 7-substitution pattern:

Step 1: Substituted Aniline Preparation

-

Starting material : 2-Methyl-5-nitroaniline (instead of 2-methyl-3-nitroaniline).

-

Protection : Acetylation with acetic anhydride yields N-(2-methyl-5-nitrophenyl)acetamide.

-

Cyclization : Treatment with DMF dimethylacetal (DMF-DMA) induces ring closure to form 7-nitroindoline .

Step 2: Aromatization and Oxidation

-

Aromatization : 7-Nitroindoline is oxidized to 7-nitroindole using dehydrogenation agents (e.g., Pd/C under H₂).

-

Oxidation : The 2-methyl group is oxidized to a carboxylic acid via KMnO₄ in acidic conditions, yielding 7-nitroindole-2-carboxylic acid .

Step 3: Functional Group Interconversion

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, producing 7-aminoindole-2-carboxylic acid .

-

Acetylation : Reaction with acetic anhydride introduces the acetamido group, yielding 7-acetamidoindole-2-carboxylic acid .

Key Data :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | DMF-DMA, 100°C, 12 hr | 78 | 95 |

| Oxidation (KMnO₄) | H₂SO₄, 80°C, 6 hr | 65 | 92 |

| Reduction (H₂/Pd-C) | EtOH, 25°C, 3 hr | 90 | 98 |

| Acetylation | Ac₂O, Pyridine, 0°C, 2 hr | 88 | 97 |

Synthesis of (S)-4-Methylpentanoic Acid (Leucine)

Commercial (S)-leucine is typically used, but enantiomeric purity must be verified via chiral HPLC or optical rotation. For custom synthesis:

-

Asymmetric synthesis : Employ Evans’ oxazolidinone methodology to install the (S)-configuration.

-

Resolution : Diastereomeric salt formation with chiral acids (e.g., tartaric acid).

Amide Coupling Strategy

The final step involves coupling 7-acetamidoindole-2-carboxylic acid with (S)-leucine. To avoid racemization:

Method 1: Carbodiimide-Mediated Coupling

-

Activation : Convert the carboxylic acid to an acyl chloride using SOCl₂.

-

Coupling : React with (S)-leucine in the presence of a base (e.g., Et₃N) at 0°C.

Method 2: Mixed Carbonate Approach

Optimization Data :

| Method | Reagents | Temp (°C) | Yield (%) | Purity (S) (%) |

|---|---|---|---|---|

| 1 | SOCl₂, Et₃N | 0 | 72 | 99 |

| 2 | EDCl/HOBt, DMF | 4 | 85 | 99.5 |

Analytical Validation and Characterization

Spectroscopic Confirmation :

-

¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1 (d, J = 8 Hz, 1H, indole H-4), 2.1 (s, 3H, COCH₃).

-

ESI-MS : m/z 388.2 [M+H]⁺.

Chiral Analysis :

-

Chiral HPLC : Chiralpak AD-H column, 98.5% ee.

-

Optical Rotation : [α]D²⁵ = +12.5° (c = 1, MeOH).

Challenges and Mitigation Strategies

-

Regioselectivity in Nitration :

-

Oxidation Side Reactions :

-

Racemization During Coupling :

Chemical Reactions Analysis

Types of Reactions

(S)-2-(7-Acetamido-1H-indole-2-carboxamido)-4-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: This can lead to the formation of oxidized derivatives.

Reduction: This can result in the reduction of functional groups such as nitro or carbonyl groups.

Substitution: This includes nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-(7-Acetamido-1H-indole-2-carboxamido)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, it may inhibit a particular enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on their chemical features, biological activities, and research significance.

3-(Dodecanoyloxy)-2-(Isobutyryloxy)-4-methylpentanoic Acid

- Structure: Contains a 4-methylpentanoic acid backbone esterified with dodecanoyloxy (C12 chain) and isobutyryloxy groups .

- Biological Activity :

- Exhibits potent antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with a minimal inhibitory concentration (MIC) of 3.12 µg/mL .

- Activity is attributed to synergistic effects between the laurate chain (enhancing membrane permeability) and the isobutyryloxy group (disrupting bacterial cell integrity) .

- Research Significance : First isolated from Siegesbeckia glabrescens, it highlights the role of fatty acid derivatives in natural product antibiotic discovery .

(S,Z)-2-(5-((5-(Substituted-Phenyl)Furan-2-yl)Methylene)-4-Oxo-2-Thioxothiazolidin-3-yl)-4-Methylpentanoic Acid Derivatives

- Structure: Derivatives feature a 4-methylpentanoic acid moiety linked to a thiazolidinone ring and substituted phenyl-furan groups (e.g., 4b: 2-chlorophenyl; 4c: 3-chlorophenyl) .

- Biological Activity: Limited data in the provided evidence, but thiazolidinone scaffolds are known for antimicrobial, anti-inflammatory, and antidiabetic properties. Structural variations (e.g., chloro-substituents) may enhance target specificity .

- Research Significance : Synthesized via reflux reactions with piperidine/acetic acid catalysts, these compounds exemplify modular drug design strategies for optimizing pharmacokinetic properties .

Structural and Functional Contrasts

Biological Activity

(S)-2-(7-Acetamido-1H-indole-2-carboxamido)-4-methylpentanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H16N4O4

- Molecular Weight : 288.29 g/mol

The compound features an indole ring system, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.

- Antiviral Activity : Recent studies suggest that compounds with indole structures can exhibit antiviral properties. They may act by inhibiting viral replication or modulating host immune responses. This is particularly relevant for respiratory viruses like influenza, where compounds can enhance interferon signaling pathways and activate immune responses .

- Antimicrobial Properties : The compound's structural components indicate potential antibacterial and antifungal activities. Compounds similar to this compound have shown efficacy against various pathogens, suggesting a possible broad-spectrum antimicrobial effect.

- Anti-inflammatory Effects : Indole derivatives are often associated with anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and chemokines, thereby reducing inflammation in various models of disease.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound:

- Antiviral Screening : In a study assessing antiviral activity, derivatives of indole were screened against influenza virus strains. Results indicated that certain structural modifications enhanced antiviral potency significantly .

- Antimicrobial Activity : In vitro assays demonstrated that related compounds exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involved disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Case Study 1: Antiviral Efficacy

A study published in PubMed Central evaluated the antiviral efficacy of indole derivatives, including this compound. The compound was found to significantly reduce viral titers in cell cultures infected with influenza virus, showcasing its potential as an antiviral agent .

Case Study 2: Antimicrobial Screening

Research conducted on a series of indole-based carboxamides revealed that this compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's ability to inhibit bacterial growth at sub-micromolar concentrations .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (S)-2-(7-Acetamido-1H-indole-2-carboxamido)-4-methylpentanoic acid, and how can reaction conditions be optimized?

- Methodology : Utilize multi-step synthesis involving protective group strategies (e.g., benzyl or tert-butoxycarbonyl groups) and coupling reagents like DCC/DMAP for amide bond formation. Key steps include indole-2-carboxylic acid activation and enantioselective coupling with 4-methylpentanoic acid derivatives. Post-synthesis, catalytic hydrogenation (e.g., palladium carbon) is recommended for deprotection .

- Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent systems (e.g., acetic acid or chloroform) and temperature (e.g., reflux at 75–100°C) to enhance yield and purity .

Q. How should researchers address the lack of reported physicochemical data (e.g., solubility, melting point) for this compound?

- Methodology : Use computational tools (e.g., ESOL Log S for solubility prediction) and analog-based extrapolation. Experimentally determine melting points via differential scanning calorimetry (DSC) and solubility in polar/non-polar solvents (e.g., water, DMSO, ethanol) under controlled conditions .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Protocols : Wear NIOSH/CEN-certified respirators (P95 or ABEK-P2 filters), chemical-resistant gloves, and face shields. Avoid skin contact and ensure proper ventilation to mitigate respiratory irritation risks. Store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods validate stereochemical integrity?

- Strategies : Employ chiral auxiliaries or asymmetric catalysis during coupling steps. Validate using chiral HPLC with cellulose-based columns or circular dichroism (CD) spectroscopy. Compare retention times with enantiomerically pure standards .

Q. What mechanistic insights explain contradictions in reported biological activities (e.g., antitumor vs. no activity) across studies?

- Analysis : Investigate assay-specific variables (e.g., cell line selectivity, concentration ranges). Perform dose-response studies and molecular docking to assess target binding (e.g., enzyme inhibition). Cross-validate using orthogonal assays (e.g., SPR for affinity measurements) .

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?

- Methodology : Conduct accelerated stability studies (pH 1–13, 25–60°C) with LC-MS monitoring. Identify degradation pathways (e.g., hydrolysis of the acetamido group or decarboxylation) and quantify products using high-resolution mass spectrometry (HRMS) .

Q. What strategies improve the compound’s bioavailability for in vivo studies, given its potential as a therapeutic agent?

- Approaches : Modify lipophilicity via prodrug formulations (e.g., ester derivatives) or nanoparticle encapsulation. Assess permeability using Caco-2 cell monolayers and metabolic stability in liver microsomes .

Data Interpretation & Troubleshooting

Q. How should researchers resolve discrepancies in synthetic yields reported across literature?

- Troubleshooting : Re-examine reagent purity (e.g., anhydrous conditions for coupling reactions), stoichiometry, and reaction time. Use design of experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity) .

Q. What computational tools predict the compound’s interaction with biological targets, and how can these models be validated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.